4-Dechloro-4-hydroxy Diclazuril Methyl Ester

Impurity profiling Reference standard characterization Diclazuril quality control

Pharmaceutical QC laboratories require well-characterized impurity reference standards to meet ICH Q3A(R2) thresholds and EU regulatory specifications. 4-Dechloro-4-hydroxy Diclazuril Methyl Ester is a certified reference standard for the identification and quantification of the methyl ester impurity in Diclazuril API. Its distinct molecular weight (403.22 g/mol) and parent ion m/z 403.2 [M+H]⁺ enable selective MRM-based LC-MS/MS detection, eliminating interference from the hydroxy analog EP Impurity B (m/z 389.2) or the parent drug (m/z 407.6). Use this standard for retention time marking, system suitability, forced degradation studies, and batch release testing.

Molecular Formula C18H12Cl2N4O3
Molecular Weight 403.2 g/mol
CAS No. 1101258-51-8
Cat. No. B042980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dechloro-4-hydroxy Diclazuril Methyl Ester
CAS1101258-51-8
Synonyms2,6-Dichloro-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)-α-(4-methoxyphenyl)-benzeneacetonitrile
Molecular FormulaC18H12Cl2N4O3
Molecular Weight403.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl
InChIInChI=1S/C18H12Cl2N4O3/c1-27-12-4-2-10(3-5-12)13(8-21)17-14(19)6-11(7-15(17)20)24-18(26)23-16(25)9-22-24/h2-7,9,13H,1H3,(H,23,25,26)
InChIKeyKGGJBFVSAKGAEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Dechloro-4-hydroxy Diclazuril Methyl Ester Reference Standard


4-Dechloro-4-hydroxy Diclazuril Methyl Ester (CAS 1101258-51-8) is a structurally characterized impurity and degradation-related substance of Diclazuril (CAS 101831-37-2), a triazine-class anticoccidial agent widely used in poultry and rabbit farming [1]. Chemically designated as 2,6-dichloro-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)-α-(4-methoxyphenyl)benzeneacetonitrile (molecular formula C₁₈H₁₂Cl₂N₄O₃, molecular weight 403.22 g/mol), this compound features a methyl ester at the 4-hydroxy position in place of the chlorine atom present in the parent Diclazuril molecule . It is primarily supplied as a certified reference standard for pharmaceutical impurity profiling, analytical method development, and quality control (QC) applications in Diclazuril active pharmaceutical ingredient (API) and finished product manufacturing .

Why This Impurity Cannot Be Substituted


The target compound cannot be substituted with other in-class Diclazuril impurities or the parent API in regulated analytical workflows because of its distinct structural, physicochemical, and regulatory profile. Unlike the EP-listed Diclazuril Impurity B (4-Dechloro-4-hydroxy Diclazuril, CAS 112206-71-0, molecular weight 389.19 g/mol, hydroxy substituent at the 4-position) or the parent Diclazuril (molecular weight 407.64 g/mol, 4-chloro substituent), the methyl ester modification yields a unique molecular formula (C₁₈H₁₂Cl₂N₄O₃ vs. C₁₇H₁₀Cl₂N₄O₃ for Impurity B), different chromatographic retention behavior, and distinct mass spectrometric fragmentation patterns that preclude interchangeability as a system suitability or calibration standard [1]. European Pharmacopoeia (Ph. Eur.) monographs and EU regulatory specifications impose stringent impurity limits—degradation compound R064318 at ≤0.1% and other individual related impurities at ≤0.5%—which require compound-specific, well-characterized reference materials for accurate quantification [2]. The quantitative evidence below demonstrates precisely where this compound's differentiation matters for method accuracy and regulatory compliance.

4-Dechloro-4-hydroxy Diclazuril Methyl Ester Comparator Evidence


Molecular Identity: Methyl Ester vs. Hydroxy Analog

The target compound (4-Dechloro-4-hydroxy Diclazuril Methyl Ester, CAS 1101258-51-8) differs from the European Pharmacopoeia-listed Impurity B (4-Dechloro-4-hydroxy Diclazuril, CAS 112206-71-0) by the presence of a methyl ether (-OCH₃) group at the 4-position of the phenylacetonitrile moiety instead of a free hydroxyl (-OH) group [1]. This structural modification results in a molecular weight increase of 14.03 g/mol (403.22 vs. 389.19 g/mol) and a molecular formula difference of CH₂ (C₁₈H₁₂Cl₂N₄O₃ vs. C₁₇H₁₀Cl₂N₄O₃) [1].

Impurity profiling Reference standard characterization Diclazuril quality control

Melting Point and Thermal Stability

The melting point of the target compound is reported as >190°C (with decomposition), compared to 149–153°C for the hydroxy analog EP Impurity B (4-Dechloro-4-hydroxy Diclazuril, CAS 112206-71-0) . This ~40°C upward shift in decomposition temperature is consistent with the replacement of the phenolic -OH (capable of intermolecular hydrogen bonding) with a methoxy -OCH₃ group, which alters crystal lattice energy and thermal degradation pathways .

Physicochemical characterization Reference standard stability Solid-state analysis

pKa Differentiation from Parent Diclazuril

The predicted acid dissociation constant (pKa) of the target compound is 5.90 ± 0.20, attributed to the triazine-dione N–H acidic proton . This value is lower (more acidic) than the pKa of the parent Diclazuril molecule, which lacks a free phenolic -OH or methoxy substituent that can modulate the electron density of the triazine ring through resonance effects [1]. No experimental pKa data are available for the comparator compounds in the peer-reviewed literature.

Ionization behavior Chromatographic method development Solubility prediction

Cost Comparison: Methyl Ester vs. Impurity B

The target compound (4-Dechloro-4-hydroxy Diclazuril Methyl Ester) commands a significant price premium over the corresponding EP-listed Impurity B (hydroxy analog). Representative 2024–2026 catalog pricing shows 25 mg of the target compound listed at approximately €927, compared to 10 mg of EP Impurity B at approximately €1,913, yielding a per-mg cost of approximately €37.08/mg for the target versus approximately €191.30/mg for Impurity B . However, at the 100 mg scale, the target compound is listed at €7,262 (€72.62/mg), reflecting bulk discount economics .

Reference standard procurement Cost of quality control Impurity standard sourcing

Regulatory Impurity Limits for Diclazuril

EU Regulation (EU) No 667/2013 establishes quantitative impurity limits for Diclazuril API: the specified degradation compound R064318 is controlled at ≤0.1%, and other individual related impurities (including T001434, R066891, R068610, R070156, R070016) are controlled at ≤0.5% individually, with total impurities ≤1.5% [1]. The target compound, as a known impurity/degradation product of Diclazuril, falls within the scope of these quantitative limits and must be detectable and quantifiable at or below these thresholds during batch release testing [2].

Regulatory compliance Impurity quantification limits ICH Q3A thresholds

Supplier Availability and Multi-Sourcing

The target compound (CAS 1101258-51-8) is available from at least six independent commercial suppliers (Pharmaffiliates, Clearsynth, CymitQuimica, TRC, Gentaur, Delta-B) as a characterized impurity reference standard, whereas EP Impurity B (CAS 112206-71-0) is listed by a comparable number of suppliers but at significantly higher per-unit pricing [1]. Multi-source availability enables competitive bidding and second-source qualification, which is critical for GMP-compliant QC laboratories that require vendor qualification and supply chain redundancy .

Supply chain diversity Reference standard sourcing Second-source qualification

4-Dechloro-4-hydroxy Diclazuril Methyl Ester Application Scenarios


Certified Reference Standard for Impurity Profiling

Procure this compound as a certified reference standard for identifying and quantifying the methyl ester impurity in Diclazuril API and finished feed premixes. The distinct molecular weight (403.22 g/mol) and parent ion m/z 403.2 [M+H]⁺ enable selective MRM-based LC-MS/MS detection without interference from the hydroxy analog EP Impurity B (m/z 389.2) or the parent drug (m/z 407.6), ensuring accurate impurity profiling at the ≤0.5% individual impurity threshold mandated by EU Regulation (EU) No 667/2013 [1].

Forced Degradation Method Development

Use the compound as a retention time marker and system suitability standard during forced degradation (oxidative, thermal, photolytic) studies of Diclazuril API. The higher melting point (>190°C vs. 149–153°C for Impurity B) and predicted pKa of 5.90 ± 0.20 provide distinct chromatographic behavior under typical reversed-phase gradient conditions (C18 column, acetonitrile/water mobile phase with 0.1% formic acid), facilitating peak identification and resolution from co-eluting degradation products [1].

GMP Batch Release Testing for Diclazuril

Incorporate this impurity reference standard into QC batch release protocols to demonstrate compliance with ICH Q3A(R2) impurity thresholds. Its multi-supplier availability (≥6 vendors) and moderate procurement cost (approximately €37–73/mg) support routine use with the supply chain redundancy expected in GMP environments, while the comprehensive characterization data (HRMS, NMR available from suppliers) enable auditor-ready documentation .

Pharmacopoeial Gap-Filling for Impurity Control

Since the target compound is not currently listed in the European Pharmacopoeia monograph for Diclazuril (unlike EP Impurity B and EP Impurity H), laboratories developing in-house impurity control strategies can use this well-characterized reference material to fill the regulatory gap. Its structural distinctiveness—bridging the hydroxy analog (Impurity B) and the parent drug—makes it a logical marker for process-related impurities arising from incomplete methylation side reactions during Diclazuril synthesis [1].

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